molecular formula C27H22ClF2N3O2 B11073821 3-{4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}-1-(4-chlorophenyl)-1H-pyrrole-2,5-dione

3-{4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}-1-(4-chlorophenyl)-1H-pyrrole-2,5-dione

Cat. No.: B11073821
M. Wt: 493.9 g/mol
InChI Key: QWRLBFXKTZZVGW-UHFFFAOYSA-N
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Description

3-{4-[BIS(4-FLUOROPHENYL)METHYL]PIPERAZINO}-1-(4-CHLOROPHENYL)-1H-PYRROLE-2,5-DIONE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrrole ring substituted with a piperazine moiety and multiple aromatic groups, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[BIS(4-FLUOROPHENYL)METHYL]PIPERAZINO}-1-(4-CHLOROPHENYL)-1H-PYRROLE-2,5-DIONE typically involves multiple steps, starting with the preparation of the pyrrole ring, followed by the introduction of the piperazine and aromatic groups. Common reagents used in these reactions include halogenated aromatic compounds, piperazine derivatives, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

3-{4-[BIS(4-FLUOROPHENYL)METHYL]PIPERAZINO}-1-(4-CHLOROPHENYL)-1H-PYRROLE-2,5-DIONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated reagents, Lewis acids, and other catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated or hydrogenated products.

Scientific Research Applications

3-{4-[BIS(4-FLUOROPHENYL)METHYL]PIPERAZINO}-1-(4-CHLOROPHENYL)-1H-PYRROLE-2,5-DIONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{4-[BIS(4-FLUOROPHENYL)METHYL]PIPERAZINO}-1-(4-CHLOROPHENYL)-1H-PYRROLE-2,5-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. Detailed studies on its binding interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{4-[BIS(4-FLUOROPHENYL)METHYL]PIPERAZINO}-1-(4-CHLOROPHENYL)-1H-PYRROLE-2,5-DIONE stands out due to its complex structure, which combines multiple aromatic rings and a piperazine moiety

Properties

Molecular Formula

C27H22ClF2N3O2

Molecular Weight

493.9 g/mol

IUPAC Name

3-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-1-(4-chlorophenyl)pyrrole-2,5-dione

InChI

InChI=1S/C27H22ClF2N3O2/c28-20-5-11-23(12-6-20)33-25(34)17-24(27(33)35)31-13-15-32(16-14-31)26(18-1-7-21(29)8-2-18)19-3-9-22(30)10-4-19/h1-12,17,26H,13-16H2

InChI Key

QWRLBFXKTZZVGW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC(=O)N(C2=O)C3=CC=C(C=C3)Cl)C(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F

Origin of Product

United States

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